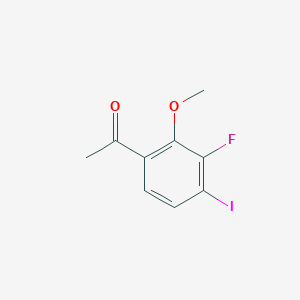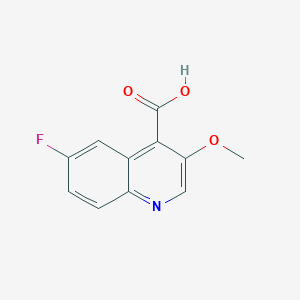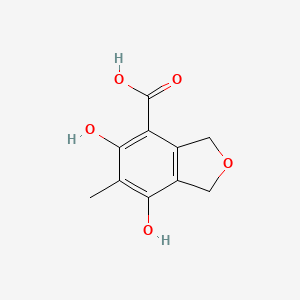
5,7-Dihydroxy-6-methyl-1,3-dihydro-2-benzofuran-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid is a derivative of isobenzofuranone, a class of compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes two hydroxyl groups, a methyl group, and a carboxylic acid group attached to the isobenzofuranone core. It has been studied for its potential antioxidant, antimicrobial, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Cyclization: The precursor undergoes cyclization to form the isobenzofuranone core.
Functional Group Introduction: Hydroxyl and methyl groups are introduced through various reactions, such as hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Ester and ether derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Studied for its antimicrobial and cytotoxic activities, making it a potential candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby preventing oxidative damage to cells. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran: Similar structure but with an additional hydroxyl group.
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran: Similar structure but with a methoxy group instead of a carboxylic acid group.
Uniqueness
5,7-Dihydroxy-6-methyl-1,3-dihydroisobenzofuran-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
706806-56-6 |
|---|---|
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6-methyl-1,3-dihydro-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c1-4-8(11)6-3-15-2-5(6)7(9(4)12)10(13)14/h11-12H,2-3H2,1H3,(H,13,14) |
Clave InChI |
XJYLRMVGOLKGTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(COC2)C(=C1O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


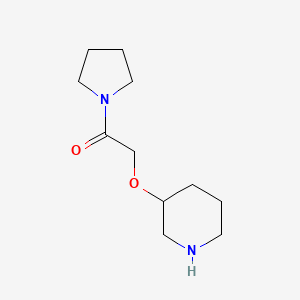

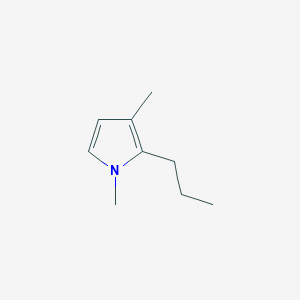
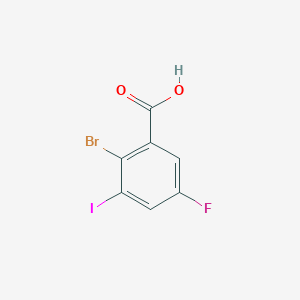

![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
![Ethyl[2-(thiomorpholin-4-yl)pentyl]amine](/img/structure/B12864592.png)
![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
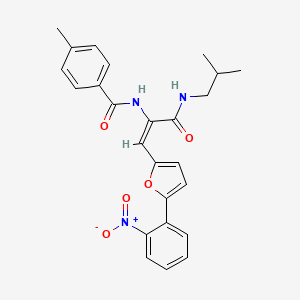

![5-(Aminomethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B12864617.png)
![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
